molecular formula C12H17ClN2S B5787782 1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea

1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5787782
M. Wt: 256.80 g/mol
InChI Key: IQANJAQGPMXQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea is an organic compound with a complex structure that includes a thiourea group attached to a chlorinated aromatic ring and a branched alkyl chain

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with isobutyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

    Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetone, as well as catalysts and specific temperature and pressure conditions. Major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring and alkyl chain contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea can be compared with similar compounds such as:

    1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea: This compound has a urea group instead of a thiourea group, which affects its reactivity and binding properties.

    1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)guanidine: The guanidine group provides different chemical and biological properties compared to the thiourea group.

    1-(4-Chloro-2-methylphenyl)-3-(2-methylpropyl)carbamate: This compound has a carbamate group, which influences its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANJAQGPMXQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.